To understand how ZEN-2759 works, it's essential to first know the role of its targets, the BET proteins.
The following diagram illustrates this core transcriptional mechanism that BET inhibitors disrupt.
This compound acts as a competitive antagonist that directly interferes with the protein-protein interactions described above.
The data on this compound's potency and mechanism was generated using standard biochemical and cellular assays in drug discovery.
| Method Category | Specific Technique | Application with this compound |
|---|---|---|
| Biochemical Binding Assays | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or AlphaScreen | Measure direct binding to BRD4 bromodomains and determine IC₅₀ values (e.g., 0.23 µM for BD1) [6]. |
| Cellular Phenotypic Assays | Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo) | Evaluate anti-proliferative effects in cancer cell lines [6]. |
| Functional Genomics | Gene Expression Analysis (qRT-PCR, RNA-Seq) | Confirm downregulation of target genes like c-MYC following treatment [1] [3]. |
BET inhibitors represent a promising class of epigenetic therapy, but their clinical development has faced challenges.
| Target | IC₅₀ Value (μM) | Source / Assay |
|---|---|---|
| BRD4(BD1) | 0.23 μM | Supplier data [1] [2] |
| BRD4(BD2) | 0.08 μM | Supplier data [1] [2] |
| BRD4(BD1BD2) | 0.28 μM | Supplier data [1] [2] |
The binding mechanism is elucidated by the X-ray crystal structure of BRD4(BD1) in complex with this compound (PDB ID: 6CZV), solved at a resolution of 1.88 Å [3].
The characterization of this compound and similar BRD4 inhibitors involves several biochemical and structural techniques:
BRD4 is a key transcriptional regulator that binds to acetylated histones and recruits complexes to promote gene expression, including crucial oncogenes like c-MYC [7] [8]. BET inhibitors like this compound work by displacing BRD4 from chromatin, leading to downregulation of these cancer-driving genes [7] [9].
The following diagram illustrates the transcriptional role of BRD4 and the mechanism of its inhibition.
Beyond its canonical role in transcription, BRD4 has non-transcriptional functions in maintaining genomic stability, including regulating DNA damage response and preventing harmful R-loop accumulation [7] [8]. Inhibiting BRD4 can thus cause DNA damage and cell death through multiple parallel mechanisms [8].
This compound is a characterized covalent BET inhibitor with confirmed structural binding data. A complete whitepaper would require more detailed experimental sections from primary research articles, which are not fully available in the current search results.
This compound is characterized as a potent small-molecule inhibitor of BET bromodomain proteins [1]. Its core function is to bind to the bromodomains of BRD4, which are protein modules that recognize and bind to acetylated lysine residues on histones. This binding by BRD4 is a key epigenetic mechanism that facilitates the recruitment of transcriptional machinery and drives the expression of specific genes, including those involved in cell growth and survival [2]. By inhibiting this interaction, this compound disrupts the transcriptional program that can be crucial for cancer cells.
The table below summarizes the key quantitative data available for this compound:
| Target | IC₅₀ Value | Measurement |
|---|---|---|
| BRD4 (BD2) | 0.08 μM | Half-maximal inhibitory concentration (IC₅₀) [1] |
| BRD4 (BD1) | 0.23 μM | Half-maximal inhibitory concentration (IC₅₀) [1] |
| BRD4(BD1BD2) | 0.28 μM | Half-maximal inhibitory concentration (IC₅₀) [1] |
| Molecular Weight | 280.32 g/mol | - [1] |
| Chemical Formula | C₁₇H₁₆N₂O₂ | - [1] |
| CAS Number | 1616400-50-0 | - [1] |
For researchers planning experiments with this compound, the following practical information is essential:
The following diagram illustrates the general mechanism by which BET inhibitors like this compound exert their effects on gene transcription, based on the documented role of BRD4.
Mechanism of BET inhibitors blocking BRD4-mediated gene transcription.
This model shows how BRD4 acts as an epigenetic "reader" to promote gene transcription. BET inhibitors compete with this binding, leading to the displacement of BRD4 from chromatin and subsequent downregulation of key oncogenes [2].
Research into BET inhibitors like this compound is part of a broader effort to target epigenetic regulators in cancer. Other related compounds include:
It is crucial to note that This compound is strictly "For research use only" and is "not for sale" in certain territories as it may be a controlled substance [1]. This information is intended for scientific and research purposes only.
The table below summarizes the available information on ZEN-2759:
| Property | Description |
|---|---|
| Name | This compound [1] |
| CAS Number | 1616400-50-0 [1] |
| Molecular Formula | C₁₇H₁₆N₂O₂ [1] |
| Molecular Weight | 280.32 g/mol [1] |
| Storage | 0°C for short-term, -20°C for long-term [1] |
| Solubility | DMSO [1] |
| Purity | ≥98% (by HPLC) [1] |
| Reported Activity | Potent small-molecule inhibitor of BRD4 (BD1 and BD2) [1] |
Since a direct protocol is unavailable, you can design one based on the biological target of this compound (BRD4) and established methods for similar inhibitors. The following workflow outlines a potential strategy for characterizing its activity.
Key Experimental Considerations:
Assay Selection: The choice of assay depends on your research question. Common approaches for BET inhibitors include:
Critical Protocol Parameters:
Chromatin Immunoprecipitation (ChIP) is a powerful technique for capturing a snapshot of protein-DNA interactions within the nucleus of a cell. It is indispensable in epigenetic research for determining whether specific proteins (like transcription factors or modified histones) are associated with specific genomic regions, thereby helping to define regulatory mechanisms and cistromes [1] [2].
The core principle involves: 1) stabilizing protein-DNA complexes in living cells, 2) fragmenting the chromatin, 3) using a specific antibody to immunoprecipitate the protein of interest along with its bound DNA, and 4) purifying and analyzing the associated DNA sequences to determine their genomic location [2]. The analysis is typically done by PCR (for specific loci), microarray (ChIP-on-chip), or next-generation sequencing (ChIP-seq) [2].
The following workflow outlines the critical stages of a cross-linked ChIP (XChIP) assay. Please note that optimization is required for each step, especially when working with a new cell type or antibody [1] [3].
Table: Key Considerations for Each ChIP Protocol Step
| Step | Key Parameters to Optimize | Common Challenges | Tips for Success |
|---|---|---|---|
| 1. Crosslinking & Lysis [1] [3] | Formaldehyde concentration & incubation time. | Over-crosslinking masks epitopes and hinders shearing; under-crosslinking causes complex loss. | Quench completely. Check lysis efficiency under a microscope. Store lysate at -80°C if stopping. |
| 2. Chromatin Fragmentation [1] [2] | Sonication energy/duration or MNase concentration/temperature. | Inconsistent fragment size (200-800 bp ideal). MNase has sequence digestion preferences. | Confirm fragment size by agarose gel for every experiment. Keep samples on ice during sonication. |
| 3. Immunoprecipitation [1] [4] | Antibody specificity, titer, and incubation time. | Antibody non-specificity is a major source of failure and high background. | Use ChIP-validated antibodies. Include a "no-antibody" control. Titer antibody for best signal-to-noise. |
| 4. DNA Preparation [1] | Time for crosslink reversal and proteinase K digestion. | Incomplete reversal or purification leads to low DNA yield. | Use spin columns for consistent DNA purification. RNase treatment is crucial for yeast samples. |
| 5. DNA Quantitation [1] | Primer efficiency (90-105%) for qPCR; amplicon size (100-200 bp). | Poor primer design gives inaccurate enrichment quantification. | Design primers for both a positive (enriched) and negative (depleted) genomic control region. |
Choosing the right type of ChIP and downstream analysis method is critical for your experimental goals.
Table: Comparison of Native vs. Cross-Linked ChIP [2]
| Feature | Native ChIP (NChIP) | Cross-Linked ChIP (XChIP) |
|---|---|---|
| Best For | Mapping histone modifications | Mapping transcription factors & weakly-bound proteins |
| Starting Material | Native chromatin | Formaldehyde-crosslinked chromatin |
| Fragmentation Method | Micrococcal Nuclease (MNase) digestion | Sonication |
| Antibody Specificity | High (epitopes are native) | Can be compromised (epitopes may be crosslinked) |
| Chromatin Recovery | High efficiency | Lower efficiency due to crosslinking |
| Major Drawback | Not suitable for non-histone proteins; nucleosome rearrangement risk | Risk of false positives from transient proteins; wider shearing size range |
Table: Comparison of ChIP-seq vs. ChIP-chip [2]
| Feature | ChIP-seq | ChIP-chip |
|---|---|---|
| Technology | Next-generation sequencing | DNA microarray hybridization |
| Sensitivity & Resolution | Higher sensitivity and broader spatial resolution | Lower sensitivity and resolution |
| Genomic Coverage | Entire genome | Limited to sequences on the array |
| Cost & Accessibility | Higher cost, requires sequencing facility | More accessible and lower cost |
Recent advancements have led to more efficient and versatile ChIP protocols:
The diagram below illustrates this epitope-tagging strategy and its key steps for a successful ChIP assay.
I hope these detailed application notes and protocols provide a solid foundation for your ChIP experiments. Should you require further clarification on any of the steps or methods, please feel free to ask.
This compound is a potent small-molecule inhibitor targeting the Bromodomain and Extra-Terminal (BET) family of proteins, with particular affinity for BRD4 both its BD1 and BD2 domains. This compound features a molecular formula of C₁₇H₁₆N₂O₂ and a molecular weight of 280.32 g/mol [1]. As an epigenetic modulator, this compound operates by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, thereby disrupting the interaction between these readers and acetylated histone tails. This interference leads to the displacement of BET proteins from chromatin and subsequent downregulation of transcription of key genes involved in cell proliferation, survival, and inflammation [1].
The therapeutic potential of BET inhibitors like this compound spans multiple disease areas, including oncology, inflammatory conditions, and potentially neurodegenerative disorders. The compound's mechanism is particularly relevant in cancer research, where BRD4 functions as a critical transcriptional co-activator of oncogenes such as MYC. The covalent targeting strategy of this compound, focusing on a specific methionine residue, offers potential advantages in terms of selectivity and duration of action [1]. For researchers investigating BET inhibition, comprehensive gene expression analysis provides crucial insights into compound efficacy, mechanism of action, and potential biomarkers of response.
Table 1: Recommended Cell Lines for this compound Gene Expression Studies
| Cell Line | Tissue Origin | Disease Relevance | This compound Concentration Range | Treatment Duration |
|---|---|---|---|---|
| MM.1S | Multiple Myeloma | Hematologic Malignancy | 10 nM - 1 µM | 6-24 hours |
| MV4-11 | Acute Myeloid Leukemia | Hematologic Malignancy | 10 nM - 1 µM | 6-24 hours |
| LNCaP | Prostate Cancer | Solid Tumor | 50 nM - 5 µM | 12-48 hours |
| HUVEC | Umbilical Vein Endothelial | Angiogenesis Models | 10 nM - 1 µM | 12-24 hours |
| Primary Human T-cells | Peripheral Blood | Immunological Studies | 50 nM - 2 µM | 12-48 hours |
For comprehensive gene expression analysis of this compound effects, researchers should implement a time-course experiment with multiple concentrations spanning the expected IC₅₀ values. Appropriate controls must include vehicle-treated (typically DMSO) samples matched for treatment duration. Given the rapid transcriptional responses characteristic of BET inhibition, early time points (6-24 hours) are crucial for capturing direct effects, while later time points (24-72 hours) may reveal secondary transcriptional responses. Biological replicates (minimum n=3) are essential for statistical robustness in downstream analyses [2].
Diagram 1: Experimental workflow for this compound gene expression analysis
RNA extraction represents a critical first step in gene expression analysis. The protocol below has been optimized for this compound-treated cells:
Table 2: Reaction Components for One-Step RT-qPCR
| Component | Volume (µL) | Final Concentration |
|---|---|---|
| 2X One-Step RT-PCR Buffer | 12.5 | 1X |
| Reverse Transcriptase Mix | 1.0 | - |
| Template RNA | 1.0-2.0 | 1-100 ng/µL |
| Forward Primer (10 µM) | 0.5 | 0.2 µM |
| Reverse Primer (10 µM) | 0.5 | 0.2 µM |
| Probe (5 µM) | 0.5 | 0.1 µM |
| Nuclease-free H₂O | to 25 µL | - |
Reverse transcription should be performed using validated kits with random hexamers and oligo-dT primers to ensure comprehensive cDNA representation. The qPCR setup should adhere to MIQE (Minimum Information for Publication of Quantitative Real-Time PCR Experiments) guidelines to ensure reproducibility and reliability [2]:
Single-cell RNA sequencing (scRNA-seq) enables resolution of transcriptional heterogeneity in response to this compound treatment, identifying distinct cellular subpopulations and their differential sensitivity to BET inhibition. The protocol below adapts established methodologies for epigenetic inhibitor studies [3]:
Library preparation should follow the manufacturer's protocols for the selected scRNA-seq platform (10X Genomics, Drop-seq, etc.). Key considerations for this compound studies include:
Data preprocessing represents a critical step in deriving biologically meaningful insights from this compound gene expression studies:
Clustering analysis helps identify patterns in gene expression data and subgroups of responsive genes:
Diagram 2: Bioinformatics workflow for this compound gene expression data analysis
Quality assurance throughout the experimental workflow is essential for generating reliable gene expression data for this compound:
Interpretation of this compound gene expression data requires integration with complementary experimental approaches:
These application notes provide a comprehensive framework for conducting robust gene expression analysis of this compound across various experimental contexts. The integrated protocols for qPCR, bulk RNA-seq, and single-cell RNA-seq enable researchers to investigate the transcriptional consequences of BET inhibition at multiple resolutions. Adherence to quality control measures, appropriate experimental design with sufficient replicates, and implementation of rigorous bioinformatics analyses are critical for generating biologically meaningful insights into the mechanism of action of this epigenetic modulator. The rapidly evolving landscape of single-cell and spatial transcriptomics technologies offers promising avenues for future investigation of this compound in complex tissue contexts and disease models.
This compound is characterized as a potent and selective chemical probe for the Bromodomain and Extra-Terminal (BET) family of proteins [1] [2] [3].
Chemical Profile:
Biological Target and Mechanism: this compound functions by competitively binding to the acetyl-lysine recognition pockets of BET proteins, thereby displacing them from chromatin [4] [5]. This disrupts the recruitment of transcriptional machinery, leading to the downregulation of key oncogenes such as MYC and BCL2 [4]. The table below summarizes its inhibitory activity (IC₅₀).
Table 1: In vitro inhibitory activity of this compound against BRD4 domains
| Target Protein | IC₅₀ (μM) | Source |
|---|---|---|
| BRD4 (BD2) | 0.08 | [2] |
| BRD4 (BD1) | 0.23 | [2] |
| BRD4 (BD1BD2) | 0.28 | [2] |
The following diagram illustrates the core mechanism by which BET inhibitors like this compound exert their effect on gene transcription.
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a key method for determining the genome-wide binding patterns of BET proteins and the impact of their inhibition [6] [7]. The workflow below is adapted from established guidelines [8] [9].
Table 2: Key reagents and controls for ChIP-seq experiments
| Component | Purpose & Recommendation |
|---|---|
| Cell Line | Use this compound-sensitive lines (e.g., hematological cancer models like MV4;11 or MOLM-13) [4]. |
| Antibody | Validate for ChIP efficacy. A BRD4-specific antibody is essential. Include a non-specific IgG control [8]. |
| Controls | Positive Control: Primer set for a known BRD4-bound locus (e.g., MYC enhancer). Negative Control: Primer set for a genomic region not bound by BRD4 [8]. | | Crosslinking | Use 1% formaldehyde for 10 minutes at room temperature. Quench with glycine [8] [9]. |
The entire ChIP-seq workflow, from cell preparation to data analysis, is visualized below.
Step-by-Step Protocol:
Cell Culture and Compound Treatment:
Cell Lysis and Chromatin Shearing:
Chromatin Immunoprecipitation (IP):
Washing, Elution, and DNA Purification:
Quality Control and Sequencing:
Bioinformatic Analysis:
Hazard Classification: this compound is classified as Acute Toxicity (Category 4) and Acute Aquatic Toxicity (Category 1) [1].
The storage conditions for this compound vary depending on its physical form. The table below summarizes the key parameters:
| Storage Parameter | Condition | Reference |
|---|---|---|
| Long-Term Storage (Powder) | -20°C in a tightly sealed container [1] | DC Chemicals MSDS |
| Storage (in solvent) | -80°C [1] | DC Chemicals MSDS |
| Environment | Cool, well-ventilated place; away from direct sunlight and ignition sources [1] | DC Chemicals MSDS |
| Incompatible Materials | Strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents [1] | DC Chemicals MSDS |
This compound is a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD4 [2]. It has reported IC₅₀ values of 0.23 µM for BRD4(BD1), 0.08 µM for BRD4(BD2), and 0.28 µM for the full tandem BRD4(BD1BD2) domain [2]. By blocking the interaction between BRD4 and acetylated histones, this compound disrupts the expression of key oncogenes, making it a valuable tool for researching cancer and inflammatory diseases [2].
The diagram below illustrates the signaling pathway targeted by this compound and the experimental workflow for its use:
This protocol outlines the steps to test the biological activity of this compound in a cell-based assay.
Day 1: Cell Seeding
Day 2: Compound Treatment
Day 3/4: Viability Assay (Example: MTT)
Protein binding assays are essential tools in drug discovery and development, providing critical information about the interaction strength and binding characteristics between therapeutic compounds and their protein targets. For novel compounds like ZEN-2759, understanding these interactions is paramount for predicting pharmacokinetic behavior, therapeutic efficacy, and potential toxicity profiles. The equilibrium between a compound (ligand) and its protein target follows the principle of mass action, where the binding affinity (Kd) represents the ligand concentration required to occupy 50% of available protein binding sites at equilibrium [1]. This fundamental relationship forms the basis for all binding assays and enables researchers to quantitatively compare interaction strengths across different compound series.
The biological significance of protein binding extends far beyond simple interaction measurements. For this compound, a comprehensive binding profile must be established against both the intended target proteins and various plasma proteins to understand its distribution characteristics and free fraction availability. Proteins interact with ligands through multiple forces including electrostatic interactions (salt bridges), dipolar interactions (hydrogen bonding), entropic effects (hydrophobic interactions), and dispersion forces (base stacking) [2]. These forces contribute variably to sequence-specific and non-specific binding interactions that collectively determine the compound's behavior in biological systems. As drug discovery advances toward more challenging targets, particularly with the emergence of complex modalities like PROTACs (proteolysis targeting chimeras), traditional binding assays often require adaptation to address issues such as compound instability, nonspecific binding, and limited solubility [3].
Researchers investigating this compound protein interactions have access to multiple experimental platforms, each with distinct advantages and limitations. The electrophoretic mobility shift assay (EMSA) provides a direct method for detecting protein-ligand complexes based on reduced electrophoretic mobility of bound versus free species. This technique is particularly valuable for initial screening applications, as it can detect low abundance binding proteins from complex lysates and test binding affinity through DNA probe mutational analysis [2]. When employing EMSA, researchers can utilize either traditional radiolabeled probes or modern non-radioactive alternatives using biotinylated or fluorescently labeled DNA probes, with the latter offering improved safety profiles while maintaining robust sensitivity.
Chromatin immunoprecipitation (ChIP) assays enable researchers to capture a biological snapshot of specific protein-DNA interactions as they occur in living cells, making this technique invaluable for studying transcriptional regulation mechanisms. This method requires crosslinking stabilization using formaldehyde or similar reagents to preserve interaction complexes for downstream purification and detection [2]. When combined with quantitative PCR (ChIP-qPCR) or sequencing approaches (ChIP-seq), this technique provides both quantitative and comprehensive profiling capabilities. For solution-based interaction studies, DNA pull-down assays utilize affinity-tagged DNA probes to selectively extract protein-DNA complexes from biological samples, followed by detection via Western blot or mass spectrometry analysis. This approach enables enrichment of low-abundance targets and isolation of intact complexes for further characterization [2].
Table 1: Comparison of Major Protein Binding Assay Techniques
| Method | Detection Principle | Key Applications | Sensitivity | Throughput |
|---|---|---|---|---|
| EMSA | Gel mobility shift | In vitro binding affinity, specificity | Moderate | Low |
| Pull-down Assay | Affinity capture | Complex isolation, partner identification | High | Moderate |
| Cell-based Binding | Flow cytometry | Kd determination on cell surfaces | High | Moderate |
| Microplate Capture | ELISA-based detection | High-throughput screening | High | High |
| Equilibrium Dialysis | Membrane separation | Plasma protein binding, free fraction | High | Low |
For comprehensive characterization of this compound binding properties, cell-based binding assays provide a biologically relevant environment that preserves native cellular context and post-translational modifications. These assays typically employ flow cytometry analysis to quantify ligand binding to proteins presented on the surface of yeast or mammalian cells, requiring specific considerations to accurately quantify binding affinity [1]. The presaturation technique has emerged as particularly valuable for challenging compounds, as it reduces assay failures due to nonspecific binding to equipment by ensuring the system reaches equilibrium before measurements [3]. When working with complex molecules like this compound that may exhibit instability under standard assay conditions, temperature adjustment (37°C or 4°C) can significantly improve reliability of the obtained results.
Microplate capture assays represent a hybrid approach that combines principles of DNA pull-down assays with enzyme-linked immunosorbent assay (ELISA) methodology. This technique utilizes immobilized DNA probes to capture specific protein-DNA interactions, followed by confirmation of protein identities and relative amounts using target-specific antibodies [2]. The microplate format is inherently efficient and compatible with high-throughput analysis, allowing statistical mutational and activation assays to be performed. When optimized with enzyme-labeled antibodies and chemiluminescent substrates, this method can achieve exceptional sensitivity, detecting less than 0.2 pg of target protein per well. For this compound, this enables comprehensive screening against multiple potential protein targets under various conditions.
The EMSA procedure begins with preparation of labeled DNA probes specific to the this compound target sequence. For non-radioactive detection, incubate 2.5 µL of 10 µM target DNA with 2.5 µL of 10 µM complementary DNA in 1× oligonucleotide annealing buffer. Heat the mixture to 95°C for 10 minutes, then slowly cool to room temperature to form double-stranded probes. Label the probes using the biotinylation protocol provided with the LightShift Chemiluminescent EMSA Kit, ensuring all procedures are performed under nuclease-free conditions [2]. Alternatively, for traditional approaches, radiolabel probes with ³²P by incorporating an [γ-³²P]dNTP during a 3' fill-in reaction using Klenow fragment or by 5' end labeling using [γ-³²P]ATP and T4 polynucleotide kinase.
Prepare the protein-binding reactions in a total volume of 20 µL containing 1× binding buffer, 1 µg poly(dI·dC), 2.5% glycerol, 0.05% NP-40, 5 mM MgCl₂, 10-20 fmol biotin-labeled DNA, and 2-5 µg protein extract or purified protein. Include controls with 200-fold molar excess of unlabeled specific competitor DNA to confirm binding specificity. Incubate reactions at room temperature for 30 minutes to allow complex formation. Prepare a 6% non-denaturing polyacrylamide gel in 0.5× TBE buffer, pre-running at 100 V for 60 minutes before loading samples. Load each binding reaction and run the gel at 100 V at 4°C until the dye front migrates approximately two-thirds through the gel. Transfer the separated complexes to a positively charged nylon membrane using a semi-dry transfer apparatus at 380 mA for 60 minutes. Crosslink the DNA to the membrane using a UV light box, then detect bound biotinylated probes using the chemiluminescent substrate provided in the kit [2].
For determining the equilibrium-binding affinity (Kd) of this compound interacting with cell surface proteins, begin by harvesting cells expressing the target protein. Wash cells twice with ice-cold FACS buffer (PBS containing 1% BSA and 0.1% sodium azide), then resuspend at 2×10⁷ cells/mL in the same buffer. Distribute 2.5×10⁵ cells per tube and incubate with serial dilutions of this compound (typically spanning a 1000-fold concentration range across 8-12 data points) for 4-16 hours at 4°C with gentle rotation to reach equilibrium while minimizing internalization [1]. For competitive binding assays, include a constant concentration of labeled ligand alongside varying concentrations of unlabeled this compound.
After incubation, wash cells three times with ice-cold FACS buffer to remove unbound ligand, then resuspend in 200 µL buffer for analysis. Analyze binding using flow cytometry with appropriate laser and filter settings for the detection method. For each sample, collect data from at least 10,000 viable cells, gating out debris and dead cells based on forward/side scatter properties. Convert fluorescence intensity to molecules of equivalent soluble fluorophore using calibration standards. Determine non-specific binding by parallel samples containing 100-200-fold excess unlabeled competitor and subtract these values from total binding to calculate specific binding. Plot specific binding against ligand concentration and fit data to the following equation using non-linear regression to determine Kd:
$$f = \frac{[L]}{K_d + [L]}$$
where f represents fraction of receptor bound and [L] represents free ligand concentration [1].
Table 2: Standard Curve Preparation for Binding Assays
| Vial | Volume of Diluent (µL) | Volume and Source of BSA (µL) | Final BSA Concentration (µg/mL) |
|---|---|---|---|
| A | 0 | 300 of stock | 2,000 |
| B | 125 | 375 of stock | 1,500 |
| C | 325 | 325 of stock | 1,000 |
| D | 175 | 175 of vial B dilution | 750 |
| E | 325 | 325 of vial C dilution | 500 |
| F | 325 | 325 of vial E dilution | 250 |
| G | 325 | 325 of vial F dilution | 125 |
| H | 400 | 100 of vial G dilution | 25 |
| I | 400 | 0 | 0 (blank) |
Determine the plasma protein binding characteristics of this compound using equilibrium dialysis, which measures the compound distribution between plasma and buffer compartments separated by a semi-permeable membrane. Prepare a 10 µM working solution of this compound in blank plasma (from appropriate species) and phosphate buffered saline (PBS, pH 7.4). For compounds with potential instability like this compound, employ the presaturation technique by pre-incubating the dialysis apparatus with concentrated compound solution to minimize nonspecific binding [3]. Load the plasma compartment with 150 µL of this compound spiked plasma and the buffer compartment with 150 µL of PBS.
Assemble the dialysis apparatus and incubate at 37°C with gentle shaking (approximately 100 rpm) for 6-24 hours to reach equilibrium. After incubation, collect 50 µL aliquots from both plasma and buffer compartments. Prepare quality control samples including matrix blanks, zero-hour samples, and stability samples to validate assay performance. Precipitate proteins in plasma samples by adding three volumes of acetonitrile containing internal standard, vortex vigorously, then centrifuge at 15,000 × g for 15 minutes. Analyze supernatant and buffer samples using LC-MS/MS with appropriate chromatographic separation and multiple reaction monitoring (MRM) detection. Calculate the fraction unbound (fu) using the following equation:
$$f_u = \frac{[Buffer]}{[Plasma]}$$
where [Buffer] and [Plasma] represent this compound concentrations in buffer and plasma compartments, respectively [3]. For highly bound compounds (fu < 1%), ensure adequate sensitivity and consider temperature adjustment to 4°C incubation if compound instability is observed.
Accurate determination of binding parameters is essential for characterizing this compound interactions. The equilibrium dissociation constant (Kd) represents the ligand concentration at which half the receptor binding sites are occupied, providing a direct measure of binding affinity. Following data collection from binding assays, plot the specific binding against ligand concentration and fit to a one-site binding model using non-linear regression analysis. The fundamental binding equation derived from the law of mass action is:
$$[LR] = \frac{B_{max} \times [L]}{K_d + [L]}$$
where [LR] represents bound ligand concentration, Bmax represents maximum binding sites, and [L] represents free ligand concentration [1]. For cell-based binding assays, convert measured fluorescence intensities to molar concentrations using appropriate calibration standards, ensuring all values fall within the linear range of detection. When assessing plasma protein binding, the fraction unbound (fu) provides critical information about compound availability, with highly protein-bound compounds (fu < 1%) typically exhibiting reduced clearance but potentially limited tissue distribution.
The time to equilibrium represents a critical consideration in binding assay design, as measurements taken before equilibrium establishment will yield inaccurate Kd values. The half-time of equilibrium (t1/2) can be estimated using the equation:
$$t_{1/2} = \frac{\ln(2)}{k_{off}(1 + \frac{[L]}{K_d})}$$
where koff represents the dissociation rate constant [1]. For this compound characterization, preliminary experiments should establish that equilibrium conditions are reached by demonstrating consistent binding values across multiple time points. Additionally, ligand depletion occurs when a significant fraction of total ligand is bound, resulting in free ligand concentration substantially lower than added ligand concentration. This artifact disproportionately affects high-affinity interactions and can be minimized by maintaining receptor concentrations at <10% of the expected Kd whenever possible.
Rigorous statistical evaluation ensures reliability of this compound binding parameters. Perform all experiments with a minimum of three independent replicates to account for biological variability. For competition binding assays, determine IC50 values from non-linear regression of inhibition curves, then convert to Ki values using the Cheng-Prusoff equation:
$$K_i = \frac{IC_{50}}{1 + \frac{[L]}{K_d}}$$
where [L] represents the concentration of labeled ligand and Kd represents its dissociation constant [1]. Include appropriate controls in each experiment: total binding wells contain labeled ligand alone, nonspecific binding wells contain labeled ligand with excess unlabeled competitor, and background signal wells contain no ligand. Calculate Z'-factors for high-throughput screening assays to confirm robust assay performance:
$$Z' = 1 - \frac{3 \times (\sigma_{p} + \sigma_{n})}{|\mu_{p} - \mu_{n}|}$$
where σp and σn represent standard deviations of positive and negative controls, and μp and μn represent their means. Z'-factors >0.5 indicate excellent assay quality suitable for screening purposes.
Protein binding assays for novel compounds like this compound frequently encounter specific technical challenges that require methodological adjustments. High nonspecific binding presents a common issue, particularly for lipophilic compounds, resulting in elevated background signals and reduced assay sensitivity. To address this, implement the presaturation technique by pre-incubating equipment with concentrated compound solution before the actual experiment [3]. Alternatively, modify assay buffers to include competing non-specific carriers such as 0.1-1% BSA or 0.1-0.2% CHAPS, which can block nonspecific binding sites without significantly affecting specific interactions. For cell-based assays, ensure thorough washing with ice-cold buffer containing 0.1% BSA to remove weakly associated compounds while preserving specific binding interactions.
Ligand depletion represents another frequent challenge, occurring when >10% of total ligand is bound to receptors, leading to underestimation of binding affinity. This artifact particularly affects high-affinity interactions and can be identified by nonlinear Scatchard plots or failure to reach saturation at high ligand concentrations. Remedial approaches include reducing receptor concentration while maintaining detectable signal levels, or implementing more sensitive detection methods to enable working at lower receptor concentrations [1]. For this compound with unknown binding characteristics, conduct preliminary experiments across a wide concentration range to identify appropriate assay conditions before full characterization. Compound instability during prolonged incubation periods represents an additional concern, potentially leading to underestimated binding affinity. Address this through temperature optimization (4°C instead of 37°C), addition of antioxidant agents (0.01% ascorbic acid), or protease inhibitors for protein targets, and reduced incubation times once equilibrium establishment has been confirmed.
Comprehensive method validation ensures generated this compound binding data meets required quality standards. Establish assay linearity by demonstrating proportional response across a minimum 10-fold concentration range, with correlation coefficients (R²) >0.98. Determine precision through replicate measurements (intra-assay CV <15%) and across multiple experimental days (inter-assay CV <20%). Evaluate accuracy through recovery experiments using known concentrations of standard compounds, with acceptable recovery rates of 85-115%. For cell-based assays, confirm binding specificity through competition experiments with structurally unrelated compounds and genetic approaches such as siRNA knockdown or CRISPR knockout of target proteins.
Assay optimization represents an iterative process focusing on critical parameters that most significantly impact results. For EMSA, systematically vary poly(dI·dC) concentration (0.1-5 μg/reaction) to minimize nonspecific binding while preserving specific interactions, and optimize electrophoresis conditions (voltage, temperature, buffer composition) to achieve clear separation of bound and free species without disrupting complexes [2]. For cell-based binding assays, determine optimal cell number (typically 10⁵-10⁶ cells/assay) that provides adequate signal-to-noise ratio while avoiding ligand depletion, and establish appropriate incubation time through time-course experiments demonstrating stable binding measurements. For equilibrium dialysis, validate that equilibrium establishment is complete by comparing results at different time points and confirm absence of volume shift between compartments, which could indicate membrane integrity issues or osmotic effects.
The experimental workflow for this compound protein binding characterization employs multiple orthogonal methods to comprehensively assess interaction properties:
Diagram 1: Comprehensive Workflow for this compound Protein Binding Characterization. This integrated approach employs multiple orthogonal methods to thoroughly assess compound interaction properties across different experimental contexts.
The molecular interactions between this compound and potential protein targets involve complex binding kinetics and downstream effects:
Diagram 2: Molecular Interaction Map and Biological Consequences of this compound Protein Binding. This visualization illustrates the dynamic equilibrium between free and bound compound states and the subsequent biological effects resulting from target engagement.
The comprehensive characterization of this compound protein binding interactions requires a multifaceted experimental approach employing complementary techniques to address different aspects of compound behavior. Through careful application of EMSA, cell-based binding assays, and equilibrium dialysis methods, researchers can develop a thorough understanding of this compound interaction strengths, specificities, and biological impacts. The experimental protocols outlined in this document provide detailed methodologies for generating robust, reproducible data that meets rigorous scientific standards. As drug discovery continues to advance toward increasingly challenging targets, these fundamental binding assay techniques remain essential tools for elucidating compound mechanisms and predicting in vivo behavior.
The search results confirm that this compound is a potent BET (Bromodomain and Extra-Terminal Domain) inhibitor [1] [2]. The table below summarizes its key biochemical characteristics:
| Property | Description |
|---|---|
| Molecular Target | BET Bromodomain (BRD4) [1] [2] |
| Biological Role | Inhibits the function of the BET family of proteins, which are readers of acetylated histones and transcription factors [1] [2]. |
| IC₅₀ for BRD4(BD1) | 0.23 µM [1] [2] |
| IC₅₀ for BRD4(BD2) | 0.08 µM [1] [2] |
| IC₅₀ for BRD4(BD1BD2) | 0.28 µM [1] [2] |
| CAS Number | 1616400-50-0 [1] [2] |
| Molecular Formula | C₁₇H₁₆N₂O₂ [1] |
The main limitation is that the search results lack detailed studies on how this compound specifically affects gene transcription. While its primary mechanism is established, the downstream transcriptional consequences and specific gene networks it regulates have not been detailed in the sources I found.
Furthermore, the search results identified other unrelated topics that use the term "ZEN," such as a Drosophila developmental gene [3] and a mycotoxin [4], which are not relevant to the BET inhibitor this compound.
Based on the general principles of studying BET inhibitors, the following diagram outlines a potential workflow to investigate the transcriptional regulatory mechanisms of this compound. This can serve as a starting point for designing your own detailed protocols.
The table below summarizes the available key information for ZEN-2759 from the search results.
| Property | Specification |
|---|---|
| Chemical Name | This compound [1] |
| CAS Number | 1616400-50-0 [1] |
| Molecular Formula | C₁₇H₁₆N₂O₂ [1] |
| Molecular Weight | 280.32 g/mol [1] |
| Storage | 0°C short term; -20°C long term [1] |
| Reported Solubility | DMSO [1] |
| Purity | ≥98% (by HPLC) [1] |
Since this compound is noted to be soluble in DMSO, the standard protocol is to first create a concentrated stock solution in DMSO before diluting it into aqueous buffers. The following workflow outlines a systematic approach to troubleshooting and resolving precipitation issues.
Here are detailed methodologies for the troubleshooting steps outlined above:
Prepare a Concentrated DMSO Stock: Begin by dissolving this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). This ensures the compound is fully solubilized before encountering an aqueous environment [1].
Optimize Buffer Composition: The pH and ionic strength of your buffer can significantly impact solubility.
Use Solubilizing Agents: If dilution still causes precipitation, consider adding small amounts of solubilizing agents to your aqueous buffer.
Employ Physical Methods: Gentle sonication in a water bath for a short period (5-10 minutes) or mild heating (e.g., 37°C) can help dissolve precipitates. Important: Confirm the compound's stability at elevated temperatures before proceeding.
Q1: What is the maximum concentration of this compound I can achieve in an aqueous buffer?
Q2: The final DMSO concentration in my assay is too high. How can I reduce it?
Q3: My solution looks clear after preparation but becomes cloudy over time. What should I do?
Since a specific protocol for ZEN-2759 is unavailable, you can adapt the methodology from a 2025 study that describes a highly sensitive live-cell imaging-based cytotoxicity assay [1]. This assay is designed for functional validation of rare epitope-specific cytotoxic T lymphocytes (CTLs) and can be effectively repurposed for quantifying the cytotoxic effects of compounds like ZEN-2935.
The core of this method involves transient red labeling of target cells with a green caspase 3/7 probe, allowing for real-time, quantitative measurement of apoptotic cell death [1]. The key advantage of this setup is its ability to monitor subtle differences and detect cytotoxicity mediated by very small numbers of effector cells, suggesting high sensitivity for dose-response studies [1].
The workflow for this assay can be summarized as follows:
When using the above workflow to optimize this compound concentration, you will need to establish several parameters empirically. The table below outlines the critical variables to test.
| Factor | Consideration for Optimization | Suggested Starting Range/Points |
|---|---|---|
| This compound Concentration | Test a broad range initially, then narrow down. | 8-10 concentrations (e.g., 0.1 nM - 100 µM, serially diluted) [1]. |
| Time Course | Monitor kinetics of cell death. | Multiple time points (e.g., 0, 6, 12, 24, 48, 72 hours) [1]. |
| Cell Line(s) | Assess specificity and potency. | Use relevant cancer/primary cell lines for your research. |
| Controls | Essential for data normalization and validation. | - Negative Control: Vehicle-only (e.g., DMSO).
Here are solutions to common issues you might encounter when establishing and running this type of assay.
| Question / Issue | Possible Cause | Solution / Recommendation |
|---|
| No cytotoxicity detected at any concentration. | Compound inactive, insufficient assay duration, or incorrect cell model. | - Verify compound stability and solubility.
To obtain information specific to this compound, I suggest you:
The table below summarizes the available basic information for the compound this compound, which is a potent small-molecule inhibitor targeting BET proteins like BRD4 [1].
| Property | Detail |
|---|---|
| Molecular Formula | C₁₇H₁₆N₂O₂ [1] |
| Molecular Weight | 280.32 g/mol [1] |
| CAS Number | 1616400-50-0 [1] |
| Storage Condition | Short Term: 0°C; Long Term: -20°C [1] |
| Solubility | DMSO [1] |
| Reported Purity | ≥98% (by HPLC) [1] |
Since direct stability data is unavailable, you can establish the stability profile for your specific conditions. The following workflow and methodology outline a general approach for testing compound stability in cell culture media, inspired by protocols that involve handling and testing reagents in biological media [2] [3] [4].
Preparation of Stock Solution
Incubation in Cell Culture Media
Sampling and Analysis
Before addressing off-target effects, it's crucial to understand the primary target of your compound. ZEN-2759 is a potent Bromodomain and Extra-Terminal (BET) inhibitor [1]. The table below summarizes its key characteristics and reported activity against different bromodomains of BRD4.
Table 1: this compound Profile & Biological Activity [1]
| Property | Description |
|---|---|
| Molecular Formula | C₁₇H₁₆N₂O₂ |
| CAS Number | 1616400-50-0 |
| Primary Target | BET (Bromodomain and Extra-Terminal) family proteins |
| Storage Temperature | -80°C to -20°C (solid form) |
| Purity | ≥ 99.36% |
Table 2: Reported IC₅₀ Values for BRD4 [1]
| BRD4 Domain | IC₅₀ (μM) |
|---|---|
| BD1 | 0.23 |
| BD2 | 0.08 |
| BD1BD2 | 0.28 |
Note: IC₅₀ is the half-maximal inhibitory concentration. A lower value indicates higher potency. These values are for reference and should be verified in your experimental system.
Q1: What are off-target effects in the context of small-molecule inhibitors like this compound?
While often discussed for CRISPR, off-target effects are a critical concern in drug discovery. For a BET inhibitor like This compound, this means the compound could inadvertently bind to and inhibit other proteins besides its intended BRD4 target. These could be other bromodomain-containing proteins (e.g., from other BET family members or different families) or entirely unrelated proteins with structurally similar binding pockets. This can lead to unexpected cellular responses, confounding experimental results and posing safety risks in development [2].
Q2: How can I experimentally detect potential off-targets for my BET inhibitor? A comprehensive strategy involves a combination of computational and experimental methods, adapted from other fields [3]:
This compound against libraries of protein structures to predict potential off-target binding.This compound on a solid support, incubate it with a cell or tissue lysate, and identify all proteins that bind to it.This compound treatment produces effects consistent with the inhibition of other known pathways.Q3: What are the best practices to minimize off-target effects in my experiments?
This compound treatment, it may indicate off-target activity.Problem: Unexpected or inconsistent phenotypic results in cell-based assays. This workflow outlines a systematic approach to confirm and identify the cause of unexpected results.
Problem: Your compound shows high potency in a biochemical assay but low cellular activity. This could be due to poor membrane permeability, efflux by transporters, or rapid metabolism.
Action Plan:
This compound with liver microsomes or hepatocytes and analyze its degradation over time using LC-MS.This protocol provides a detailed methodology to identify proteins that physically interact with This compound in a complex cellular lysate.
Objective: To isolate and identify proteins from a cell lysate that bind to This compound.
Materials:
This compound (or a structurally similar analog with a functional group for immobilization)Procedure:
This compound to the chromatography resin according to the manufacturer's instructions. Prepare a control resin similarly but without the active compound or with an inactive molecule.This compound-coupled resin for several hours (or overnight) at 4°C with gentle agitation.This compound.This compound and related BET inhibitors to see if off-target profiles have been published.
High background signal is a common issue that can compromise data accuracy. The table below outlines potential causes and solutions.
| Potential Cause | Description | Corrective Action |
|---|---|---|
| Insufficient Washing [1] | Incomplete removal of unbound reagents, such as detection antibodies or enzyme conjugates, increases background. | Ensure thorough washing between all steps; check washer nozzles for clogs and confirm wash buffer completely fills wells [1]. |
| Non-Specific Binding [1] | Antibodies or enzymes bind to non-target sites on the plate or sample components. | Test different blocking buffers (e.g., BSA, casein, non-fat dry milk) to cover any uncovered spots on the plate well [1]. |
| Detection Reagent Issues | The concentration of the detection reagent (e.g., enzyme-conjugated antibody) is too high, or the substrate is over-incubated. | Titrate the detection antibody to find the optimal concentration that gives a strong signal with low background [1]. Strictly control substrate incubation time [1]. |
| Sample Matrix Effects [2] | Components in the sample (e.g., serum, plasma) can interfere with the assay. | Use a validated sample diluent that matches the sample matrix. Perform a spike-and-recovery experiment to evaluate and correct for matrix effects [2]. |
| Contaminated Reagents | Contaminants or impurities in buffers or water can cause high background. | Prepare fresh reagents using high-quality water; filter buffers if necessary to prevent microbial growth. |
To systematically identify the source of background, follow these targeted investigation protocols.
The goal is to find the most effective blocking buffer to minimize non-specific binding [1].
This test determines if your sample matrix is interfering with analyte detection [2].
The diagram below outlines a logical workflow for diagnosing and resolving high background issues.
Q1: My positive controls are working, but my blanks also have a high signal. What is the most likely cause? This pattern typically points to non-specific binding or insufficient blocking [1]. Your primary or secondary antibodies may be binding to components other than your target. Focus your troubleshooting on optimizing the blocking step and the concentration of your detection antibodies.
Q2: I have followed optimization steps, but my background is still high. What else can I do? If core optimization fails, investigate other factors:
Q3: How can I prevent background issues in the future? Incorporating robustness testing during assay development is key. This involves deliberately varying critical parameters (like incubation times, temperatures, and wash volumes) to define a stable operating window where the assay performance remains unaffected by small, unintentional deviations [3].
Based on a highly relevant case study, the table below outlines a common interference problem and the methodology used to resolve it for a drug analogous to ZEN-2759.
| Problem | Root Cause | Solution | Outcome |
|---|
| Inaccurate quantification of parent drug during LC-MS/MS bioanalysis of plasma samples [1]. | A mono-hydroxylated metabolite undergoes in-source dehydration during MS analysis. The resulting ion from the metabolite's ⁸¹Br isotopic form is isobaric with the ⁷⁹Br precursor ion of the parent drug, causing interference [1]. | 1. Identify Interference: Confirm presence of hydroxylated metabolites. 2. Test MRM Transitions: Evaluate multiple MRM transitions to find one that minimizes metabolite cross-talk. 3. Evaluate Matrix Effect: Use the standard addition method with incurred samples to assess the impact of the metabolite [1]. | Lowered LLoQ by 10-fold (to 0.2 ng/mL) and successfully applied to a single-dose pharmacokinetic study in beagle dogs [1]. |
The following workflow is adapted from the general principles used to troubleshoot the analogous compound G004 [1]. You can use it as a guide to diagnose and resolve issues with this compound.
If the above steps are insufficient, consider leveraging modern metabolomics technologies. While not detailed in the core troubleshooting study, these approaches are central to contemporary drug development and can provide deeper insights [2].
A fundamental first step is to experimentally assess your compound's permeability. The table below summarizes key parameters and methods used in recent research.
| Parameter/Method | Description | Example from Literature |
|---|---|---|
| Octanol-Saline Partition Coefficient (OSPC) | Measures lipophilicity; indicates passive diffusion potential. Higher values suggest greater membrane permeability [1]. | L-arginine: 0.0015; ADMA: 0.0023; Sucrose: 0.0004 [1]. |
| Cell-Based Accumulation Assay | Quantifies compound uptake into cells over time, often using radiolabeled tracers [1]. | Measurement of [3H]L-arginine and [3H]ADMA accumulation in hCMEC/D3 cells (a blood-brain barrier model) [1]. |
| Paracellular Permeability Assay | Assesses integrity of cell junctions; uses fluorescent markers like FITC-dextran [1]. | High concentrations of ADMA increased permeability to 40 kDa FITC-dextran, indicating barrier disruption [1]. |
| Identification of Transporters | Determines if compound uses active transport; involves inhibition studies or siRNA [1]. | ADMA and L-arginine transport involved CAT-1 and other cationic (y+) and y+L transport systems [1]. |
Once you understand the baseline permeability, you can explore these strategies for enhancement:
The following diagram outlines a logical workflow for systematically investigating a compound's cellular permeability, based on common methodologies.
Q1: What does a low OSPC value, like the one for sucrose, typically indicate about a compound? A low OSPC value (e.g., 0.0004 for sucrose) strongly suggests that the compound has very low lipophilicity and is unlikely to cross cell membranes efficiently via passive diffusion [1]. If your compound has a similarly low value, it implies that its permeability relies heavily on active transport mechanisms or other facilitated processes.
Q2: How can I experimentally determine if my compound uses an active transporter to enter cells? There are several established methods, as seen in the research [1]:
Q3: Why is it important to study both permeability and transporter interactions? Understanding both aspects provides a complete picture of how your compound handles cells. For instance, a compound might have moderate passive permeability but could be a substrate for efflux transporters that actively pump it out, leading to low net accumulation. Conversely, a compound with low passive diffusion might be efficiently shuttled inside by uptake transporters [1].
A key challenge in drug development, especially for complex products like orally inhaled drugs, is ensuring consistency between manufacturing batches. Substantial pharmacokinetic (PK) variability between batches can make standard single-batch bioequivalence (BE) studies unreliable [1].
The table below summarizes multiple-batch approaches designed to improve the reliability of these studies without increasing the number of human participants [1].
| Approach Name | Core Principle | Statistical Model Consideration | Key Advantage |
|---|---|---|---|
| Random Batch Effect | Batch included as a random factor in ANOVA. | Acknowledges batch sampling variability in confidence intervals. | Allows generalization of results beyond the specific batches tested. |
| Fixed Batch Effect | Batch included as a fixed factor in ANOVA. | Confidence intervals are only valid for the specific batches used. | Higher power to detect true bioequivalence than a single-batch study. |
| Superbatch | Data from multiple batches are combined and analyzed as a single batch. | Omits batch identity; variability is subsumed into residual error. | Statistical simplicity; uses the conventional single-batch ANOVA model. |
| Targeted Batch | In vitro data guides selection of a median batch for a standard single-batch study. | Omits uncertainty from the batch selection process. | Controls for batch variability by testing representative batches. |
The following diagram outlines the core experimental workflow for a multiple-batch pharmacokinetic bioequivalence (PK BE) study, based on the harmonized design described in the research [1]. This structure divides subjects into cohorts, each testing a different batch of the Test (T) and Reference (R) products.
Key Steps in the Protocol [1]:
c cohorts, where c is the number of batches per product. Each cohort is assigned one unique batch of the Test product and one of the Reference product.Here are answers to common questions about batch-to-batch variability testing.
Q1: Why is a single-batch BE study insufficient for some drug products? For products with complex formulations and delivery mechanisms, like orally inhaled drug products, differences between manufacturing batches can lead to significant variability in how the drug performs in the body (PK response). A single-batch study's results may not be reproducible if repeated with a different batch, leading to incorrect conclusions about bioequivalence [1].
Q2: What is the main advantage of the "Random Batch Effect" approach? This approach treats the batches used in the study as a random sample from a larger population of batches. By including batch as a random factor in the statistical model, the resulting confidence interval for the T/R ratio accounts for this sampling variability. This allows you to generalize the BE conclusion to the entire product population, not just the specific batches tested [1].
Q3: How does the "Targeted Batch" approach work? This approach uses a two-step process. First, you screen multiple batches of the Test and Reference products using a bio-predictive in vitro test. The goal is to identify the batch for each product that sits at the median of your predictive metric. Second, you proceed with a standard single-batch PK BE study using only these selected "median" batches. This approach controls for variability by testing batches that are most representative of each product [1].
This compound is characterized as a potent small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family, with a primary focus on BRD4. The table below summarizes its published in vitro inhibitory activity (IC50 values) [1] [2]:
| Target Protein | IC50 Value |
|---|---|
| BRD4 (BD2) | 0.08 μM |
| BRD4 (BD1) | 0.23 μM |
| BRD4 (BD1BD2) | 0.28 μM |
Molecular Formula: C₁₇H₁₆N₂O₂ CAS No.: 1616400-50-0 Supplier Note: This compound is identified as a controlled substance and is intended for research use only [1].
Since specific assay protocols for this compound are not available in the search results, here are the general principles for validating a chemical probe's activity that your support center should communicate [3]:
You can structure your FAQs and guides around the following framework, which applies general best practices to this compound.
FAQ 1: What are the recommended positive and negative controls for a BRD4 target engagement assay with this compound?
FAQ 2: We see cellular activity at higher concentrations than the published IC50. What could explain this discrepancy?
FAQ 3: How can we confirm that an observed phenotypic change is due to on-target engagement of BRD4 and not an off-target effect?
The following diagram illustrates the core mechanism of action for this compound and the key signaling pathway it disrupts.
The following table summarizes key quantitative data for JQ1, a well-characterized pan-BET inhibitor.
| Target | Assay Type | Potency Value (Kd/IC50) | Experimental Assay | Citations |
|---|---|---|---|---|
| BRD4 BD1 | In vitro | IC50 = 76.9 nM | AlphaScreen | [1] |
| BRD4 BD2 | In vitro | IC50 = 32.6 nM | AlphaScreen | [1] |
| BET Family (BRD2/3/4/T) | In vitro | Kd = 128 nM | Isothermal Titration Calorimetry (ITC) | [1] |
| BET Family (BRD2/3/4/T) | In vitro | Kd range: ~50 nM - 1 µM (varies by domain) | Differential Scanning Fluorimetry | [1] |
JQ1 demonstrates high selectivity for the BET family of bromodomains. Profiling against other bromodomain-containing proteins (such as BRD9, BRD1, CECR2, PCAF) showed negligible activity, confirming its value as a selective chemical probe [1].
The methodologies below are commonly used to evaluate JQ1's biological activity.
JQ1 functions by competitively binding to the acetyl-lysine binding pockets in the bromodomains of BET proteins (like BRD4), displacing them from chromatin and thereby suppressing the transcription of key genes [5] [6].
Its research applications are broad, as shown in the following mechanism diagram which also serves as an experimental workflow:
I-BET-762 is a potent and selective small-molecule inhibitor that targets the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) [1] [2]. It functions as an epigenetic "reader" by competitively binding to the acetyl-lysine binding pockets of BET bromodomains, thereby disrupting their interaction with acetylated histones and transcription factors [3] [4]. This action leads to the downregulation of key oncogenic and inflammatory gene programs [5] [6].
The table below summarizes its core biochemical and pharmacological characteristics:
| Characteristic | Details for I-BET-762 |
|---|---|
| Molecular Weight | 423.9 g/mol [2] [6] |
| Primary Mechanism | Pan-BET bromodomain inhibitor [3] [1] |
| IC₅₀ (Cell-Free) | ~32.5 - 42.5 nM [2] [5] |
| Kd (Binding) | 50.5 - 61.3 nM [2] |
| Key Molecular Effects | Suppresses MYC expression; inhibits IL-6 production; induces cell cycle arrest and apoptosis in cancer cells [4] [5] [6] |
| Clinical Status | Has entered clinical trials (e.g., for NUT midline carcinoma, other cancers) [7] [3] |
The following diagram illustrates the established mechanism of action for I-BET-762, based on the search results.
This mechanism is supported by various experimental data:
This compound is characterized as a potent inhibitor of the BET protein BRD4. The table below summarizes its published half-maximal inhibitory concentration (IC₅₀) values, which indicate its potency against different domains of BRD4 [1] [2].
| Target Protein | Target Domain | Reported IC₅₀ (μM) |
|---|---|---|
| BRD4 | BD1 (Bromodomain 1) | 0.23 μM |
| BRD4 | BD2 (Bromodomain 2) | 0.08 μM |
| BRD4 | BD1BD2 (Tandem Domains) | 0.28 μM |
This data shows that this compound inhibits both bromodomains of BRD4, with a slightly higher potency for the second bromodomain (BD2) [2].
To contextualize this compound's profile, it's helpful to understand the different classes of BET inhibitors. While your search results do not provide head-to-head experimental data for specific drugs, they do describe general categories and their characteristics [3].
The following table compares these major classes of BET inhibitors.
| Inhibitor Type | Selectivity Profile | Reported Advantages / Rationale | Reported Challenges / Toxicity |
|---|
| Pan-BET Inhibitors (e.g., JQ1, I-BET, ABBV-075) | Target both BD1 and BD2 domains of all BET proteins (BRD2, BRD3, BRD4, BRDT) with similar affinity [3] [4]. | Broad antiproliferative activity; proven efficacy in preclinical models [3] [4]. | Dose-limiting toxicities (e.g., thrombocytopenia, gastrointestinal issues) may prevent dose escalation for robust efficacy [3] [4]. | | BD-Selective Inhibitors (e.g., ABBV-744) | Highly selective for the second bromodomain (BD2) of BET family proteins [4]. | Improved therapeutic index in preclinical AML models; robust antitumor activity with reduced toxicity compared to pan-inhibitors [4]. | Aims to overcome off-target toxicity associated with pan-inhibition, but profile is still being fully characterized [3] [4]. | | Non-Bromodomain Inhibitors (e.g., (TAT)-PiET-(PROTAC)) | Target other protein domains, such as the Extra-Terminal (ET) domain [3]. | May offer better control over gene expression and reduce unforeseen side effects by targeting a different stage of transcription [3]. | Emerging field; long-term applications and advantages are still under investigation [3]. |
Based on its profile, This compound fits into the category of a pan-BET inhibitor that targets both bromodomains. The development of BD2-selective inhibitors like ABBV-744 suggests that achieving domain selectivity is a active strategy to improve the therapeutic window of BET inhibitors [4].
For researchers, understanding the experimental basis of this data is crucial.
Key Experiment Cited for this compound: The primary source for this compound is a 2018 medicinal chemistry paper titled "Design and Characterization of Novel Covalent Bromodomain and Extra-Terminal Domain [BET] Inhibitors Targeting a Methionine" [1]. The IC₅₀ values were likely determined using biochemical binding assays (e.g., AlphaScreen, TR-FRET) that measure the compound's ability to disrupt the interaction between the BRD4 bromodomains and acetylated histone peptides.
General BET Inhibitor Workflow: The research into different BET inhibitor classes involves a standard workflow, from compound design and binding assays to functional and phenotypic tests.
The diagram below outlines the key experimental stages for characterizing BET inhibitors.
The table below summarizes the experimental data available for several BET inhibitors, focusing on their molecular targets and observed cellular effects.
| Inhibitor Name | Reported Molecular Target (IC50/EC50) | Reported Cellular or In Vivo Cytotoxicity | Key Experimental Models |
|---|
| ZEN-2759 | BRD4(BD1): 0.23 µM BRD4(BD2): 0.08 µM BRD4(BD1BD2): 0.28 µM [1] | Information missing from search results | In vitro binding assays [1] | | I-BET726 (GSK1324726A) | BET family bromodomains [2] | Potent growth inhibition & cytotoxicity; induced apoptosis [2] | Neuroblastoma cell lines; mouse xenograft models [2] | | JQ1 | BET family bromodomains [3] [4] | Suppressed proliferation, triggered differentiation & apoptosis [3] [5] | Midline carcinoma, hematological cancers, CRC* & CAFs, PDX models [3] [5] | | Mivebresib | BET family bromodomains [6] | Reduced proliferation & tumor growth [6] | Solitary Fibrous Tumor (SFT) cell & PDX* models [6] | | BMS-986158 | BET family bromodomains [6] | Reduced tumor growth [6] | Solitary Fibrous Tumor (SFT) PDX* models [6] |
Abbreviations: CRC (Colorectal Cancer), CAFs (Cancer-Associated Fibroblasts), PDX (Patient-Derived Xenograft)
The differential effects of BET inhibitors arise from their core mechanism: they disrupt the function of BET proteins like BRD4, which acts as a critical epigenetic "reader" [7].
The following diagram illustrates the core mechanism of action at the molecular level.
To help you interpret and potentially benchmark data, here are methodologies used in the cited studies to evaluate BET inhibitor cytotoxicity [2] [5]:
The table below summarizes what can be confirmed about this compound from the search results:
| Attribute | Available Data |
|---|---|
| Known Target | BRD4 (BD1, BD2, and the tandem BD1BD2) [1] |
| BRD2/BRD3 Binding Data | Not found in the current search results. |
| Molecular Formula | C₁₇H₁₆N₂O₂ [1] |
| CAS Number | 1616400-50-0 [1] |
One source identifies this compound as a "potent BET small molecule inhibitor," but it only specifies its activity against BRD4, with no mention of its binding affinity for BRD2 or BRD3 [1].
Given that the core data for your comparison guide is missing, here are concrete steps you can take to find it:
To aid in your understanding and potential experimentation, the table below outlines common methodologies used to generate the type of comparative data you need, as referenced in the search results.
| Method | Application & Purpose | Key Details from Literature |
|---|---|---|
| Surface Plasmon Resonance (SPR) | Measures binding affinity and kinetics (kon, koff, KD) in real-time without labels. | Used to characterize cyclic peptide binding to BET bromodomains, demonstrating affinities as low as 100 pM and specificities up to 10⁶-fold [2]. |
| Isothermal Titration Calorimetry (ITC) | Directly measures the enthalpy (ΔH) and entropy (ΔS) of binding, providing a full thermodynamic profile. | Cited as a key method for evaluating ligand binding to bromodomains [3]. Another study used ITC data to benchmark the accuracy of binding enthalpy calculations for BRD4 inhibitors [4]. |
| X-ray Crystallography | Determines the high-resolution 3D structure of the ligand-protein complex. | Used extensively to reveal diverse binding modes of cyclic peptides to BET bromodomains [2] and to solve the structure of BRD2 bound to an inhibitor [5]. |
The following diagram illustrates a typical workflow for characterizing a compound's binding affinity and specificity for different bromodomains, integrating the methods above:
The following table compiles established methods for directly detecting covalent protein-ligand adducts, which are crucial for confirming the binding mode of covalent drugs [1].
| Method | Key Principle | Information Obtained | Key Applications / Advantages |
|---|---|---|---|
| Mass Spectrometry (MS) [1] | Measures the mass increase of the protein target after ligand binding under denaturing conditions. | Confirms covalent adduct formation; can identify modified amino acid residue via proteolytic digestion. | Gold standard for direct proof of covalency; compatible with kinetic studies to calculate rate constants. |
| Protein Crystallography [1] | Visualizes the protein-ligand complex at atomic resolution via X-ray diffraction. | Directly shows the covalent bond and the modified residue; reveals full binding mode and interactions. | Provides unambiguous structural evidence; essential for structure-based drug design. |
| Activity-Based Protein Profiling (ABPP) [1] | Uses a competitive activity-based probe to monitor the engagement of the target protein's active site. | Assesses target engagement in complex systems (e.g., cell lysates, live cells); evaluates selectivity across the proteome. | Confirms functional binding in a native environment; ideal for assessing selectivity and off-target effects. |
| Biolayer Interferometry (BLI) [2] | Measures binding kinetics and labeling efficiency by monitoring a shift in interference patterns on a biosensor tip. | Provides real-time data on binding and covalent labeling kinetics (e.g., kon, koff). | Can characterize binding both on a solid surface and in solution; useful for profiling antibody-recruiting molecules. |
| Enzyme Activity-Based Workflows [3] | Monitors the time-dependent decrease in enzyme activity upon incubation with the covalent inhibitor. | Provides functional evidence of inhibition; characterizes inhibition kinetics (e.g., Ki, kinact). | Simple, robust functional assay; streamlines the characterization and ranking of covalent inhibitors. |
| Chemical Cross-Linking & Pull-down (e.g., Chem-CLIP) [4] | Uses a covalent probe equipped with a tag (e.g., biotin) for cross-linking and subsequent isolation of the target. | Identifies direct binding targets and maps binding sites at nucleotide-level resolution (especially for RNA). | Powerful for identifying and validating binding to challenging targets like structured RNA. |
Here is a deeper dive into the workflows for some of the most critical methods, which can be used to build your experimental plan for ZEN-2759.
This is a foundational method for direct validation. The workflow involves:
The following diagram illustrates the core workflow for mass spectrometry-based validation:
BLI is excellent for obtaining kinetic parameters. A general protocol, as adapted for covalent immune recruiters, includes [2]:
This functional assay confirms that binding results in the desired inhibitory effect [3].
The table below summarizes two major commercial kinase profiling services and a prominent computational method.
| Provider / Method | Service / Model Name | Key Features & Assay Technology | Kinase Panel Size | Screening Schedule & Reporting |
|---|---|---|---|---|
| Reaction Biology [1] [2] | HotSpot (US Facility) | Radiometric filter-binding assay; key differentiator: screening at physiologically relevant 1 mM ATP; also offers 1μM, 10μM, or ATP-Km [1]. | 340 wild-type kinases (at 1mM ATP); 700+ kinases in total portfolio [1]. | Bi-weekly; reports in 2-3 weeks; includes kinase-specific control compound IC50 curve [1]. |
| Reaction Biology [1] | ³³PanQinase (German Facility) | Radiometric assay using ScintiPlate microtiter plates [1]. | Information not specified in source. | Monthly or on-demand; reports in 10 business days [1]. |
| Reaction Biology [1] | Specialty Mutant Panels (e.g., ABL1, ALK, BRAF, EGFR) | Profiling against specific mutant kinases (e.g., EGFR Mutant Profiler has 65 mutants) [1]. | Varies by panel (e.g., 15 to 65 mutants) [1]. | Screened on-demand [1]. |
| Computational (KIPP Platform) [3] | Multi-task FP-GNN & Fusion Models | A deep learning model for predicting kinase inhibitor profiles; trained on 141,086 compounds and 216,823 data points for 354 kinases [3]. | Covers 354 kinases in its model [3]. | Online platform for rapid, cost-effective virtual screening (https://kipp.idruglab.cn) [3]. |
To ensure your guide is grounded in established experimental practice, here are the detailed methodologies used in recent peer-reviewed studies and commercial services.
The following diagram illustrates the relationship between different profiling methodologies and how to choose among them.
When structuring your comparison guide for ZEN-2759, consider these points derived from the search results: